Pregnanolone

Catalog No.
S540152
CAS No.
128-20-1
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pregnanolone

CAS Number

128-20-1

Product Name

Pregnanolone

IUPAC Name

1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1

InChI Key

AURFZBICLPNKBZ-YZRLXODZSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Solubility

Soluble in DMSO

Synonyms

3 alpha Hydroxy 5 alpha pregnan 20 one, 3 alpha Hydroxy 5 beta pregnan 20 one, 3 alpha, 5 beta Tetrahydroprogesterone, 3 alpha, 5 beta-Tetrahydroprogesterone, 3 alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 Hydroxypregnan 20 one, 3-Hydroxypregnan-20-one, 3beta Hydroxy 5alpha pregnan 20 one, 3beta-Hydroxy-5alpha-pregnan-20-one, Allopregnan 3 beta ol 20 one, Allopregnan-3 beta-ol-20-one, Allopregnanolone, alpha-Hydroxy-5 alpha-pregnan-20-one, 3, alpha-Hydroxy-5 beta-pregnan-20-one, 3, alpha-pregnan-20-one, 3 alpha-Hydroxy-5, beta-ol-20-one, Allopregnan-3, beta-pregnan-20-one, 3 alpha-Hydroxy-5, Eltanolone, Epipregnanolone, Pregnan 3alpha ol 20 one, Pregnan-3alpha-ol-20-one, Pregnanolone, Pregnanolone, (3alpha)-isomer, Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer, Pregnanolone, (3alpha,5alpha)-isomer, Pregnanolone, (3alpha,5beta)-isomer, Pregnanolone, (3beta)-isomer, Pregnanolone, (3beta, 5alpha)-isomer, Pregnanolone, (3beta, 5alpha, 17alpha)-isomer, Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer, Pregnanolone, (3beta, 5beta)-isomer, Pregnanolone, (3beta, 5beta, 17alpha)-isomer, Pregnanolone, (3beta, 5beta,14beta)-isomer, Pregnanolone, (5alpha)-isomer, Sepranolone

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Description

The exact mass of the compound Pregnanolone is 318.2559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82867. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Central Nervous System Agents - Central Nervous System Depressants - Anesthetics. It belongs to the ontological category of 3alpha-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Pregnanolone is a naturally occurring neurosteroid, meaning it's a steroid molecule synthesized in the nervous system and brain in addition to the adrenal glands and gonads []. It acts as a precursor molecule in the biosynthesis of other essential steroid hormones like progesterone and allopregnanolone []. Research into pregnanolone's applications is ongoing, with a focus on its potential role in various neurological and physiological processes.

Effects on the Nervous System

  • Anxiety and Mood Disorders: Pregnanolone demonstrates potential anxiolytic (anxiety-reducing) effects. Studies in animal models suggest it may enhance the action of GABA, a major inhibitory neurotransmitter in the brain []. Clinical trials are investigating its efficacy in treating anxiety disorders and depression, though more research is needed [].
  • Learning and Memory: Research suggests pregnanolone may play a role in memory consolidation, the process by which short-term memories become long-term. Studies have shown it can enhance memory function in animal models [].
  • Neuroprotection: Pregnanolone's neuroprotective properties are being explored. Some studies indicate it may promote neurogenesis (the growth of new neurons) and offer protection against neurodegeneration [].

Pregnanolone is a naturally occurring steroid hormone, chemically known as pregn-5-en-3β-ol-20-one. It is synthesized from cholesterol and serves as a precursor to other steroid hormones. Pregnanolone is predominantly produced in the adrenal glands, gonads, and brain, where it plays a significant role in various physiological processes, including neurosteroid activity and hormonal regulation. Its structure features four interconnected cyclic hydrocarbons, with a hydroxyl group at the C3 position and a double bond between C5 and C6, which contributes to its biological activity and lipophilicity, allowing it to cross the blood-brain barrier effectively .

Pregnanolone acts as a positive allosteric modulator of the GABAA receptor, the main inhibitory receptor in the nervous system []. This means it binds to a specific site on the receptor, enhancing the effect of the natural inhibitory neurotransmitter GABA. Additionally, it might act as a negative allosteric modulator of the glycine receptor, another inhibitory receptor []. This complex interplay with different receptors influences neuronal activity and potentially contributes to various neurological functions [, ].

Research on the safety profile of pregnanolone is ongoing. However, limited data suggests potential side effects like sedation, anxiety, and mood swings at high doses []. Due to its hormonal nature, it might interact with other medications or hormones in the body [].

The transformation of cholesterol into pregnanolone involves several key enzymatic reactions facilitated by cytochrome P450scc (CYP11A1), which catalyzes three distinct steps:

  • Hydroxylation: Cholesterol undergoes 22-hydroxylation to form 22-hydroxycholesterol.
  • Further Hydroxylation: This intermediate is then subject to 20-hydroxylation.
  • Cleavage: The final step involves cleavage of the C20-22 bond, resulting in the production of pregnenolone along with isocaproaldehyde .

These reactions are critical in steroidogenesis, marking the first committed step in the synthesis of various steroid hormones.

Pregnanolone exhibits a range of biological activities primarily as a neurosteroid. It has been shown to modulate GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system. This modulation can influence mood, cognition, and anxiety levels. Pregnanolone also interacts with microtubule-associated protein 2 (MAP2) in the brain, indicating its potential role in neuroplasticity . Furthermore, it is implicated in various physiological conditions such as stress response, cognitive function, and mood regulation.

Pregnanolone can be synthesized through several methods:

  • From Cholesterol: The most common method involves enzymatic conversion from cholesterol using cytochrome P450scc.
  • Chemical Synthesis: Various synthetic routes have been developed, including ozonolysis of steroid precursors followed by reductive decomposition. For example:
    • Starting from 3-acetoxy-bisnor-5-cholene-22-al, treating it with acetic anhydride and sodium acetate at elevated temperatures forms an enol ester.
    • Ozonization of this intermediate followed by reduction with zinc in acetic acid yields pregnenolone .

These methods highlight the versatility of pregnenolone synthesis through both biological and chemical pathways.

Pregnanolone has several applications across different fields:

  • Medical Research: Investigated for its potential therapeutic effects on conditions such as Alzheimer's disease, depression, and anxiety disorders.
  • Neuropharmacology: Studied for its role in modulating neurosteroid activity and influencing GABAergic transmission.
  • Hormonal Therapy: Explored as a precursor for synthesizing other steroid hormones like progesterone and dehydroepiandrosterone (DHEA) for hormone replacement therapies .

Pregnanolone interacts with various hormones and neurotransmitters. Notably:

  • Estrogens: Pregnanolone can be converted into estrogens; thus, concurrent use may lead to elevated estrogen levels.
  • Testosterone: It serves as a precursor to testosterone; taking both may increase testosterone-related side effects.
  • Benzodiazepines: Pregnanolone may counteract the sedative effects of benzodiazepines like diazepam .

These interactions necessitate careful consideration when used alongside other hormonal therapies or medications.

Several compounds share structural or functional similarities with pregnanolone:

Compound NameStructure/FunctionalityUnique Features
ProgesteronePregn-4-en-3,20-dioneDirectly involved in reproductive functions
DehydroepiandrosteroneAndrost-5-en-3β-ol-17-onePrecursor to both testosterone and estrogens
Allopregnanolone3α-hydroxy-pregnane-20-onePotent positive allosteric modulator of GABA_A receptors
3β-DihydroprogesteronePregn-4-en-3β-ol-20-oneIsomeric form with distinct biological activity

Pregnanolone's unique ability to cross the blood-brain barrier while influencing neurotransmitter systems sets it apart from these similar compounds. Its roles in neurosteroid activity further emphasize its significance in both physiological and therapeutic contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

318.255880323 g/mol

Monoisotopic Mass

318.255880323 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BXO86P3XXW

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of postpartum depression

MeSH Pharmacological Classification

Anesthetics

Pictograms

Health Hazard

Health Hazard

Other CAS

128-20-1

Wikipedia

Allopregnanolone
Pregnanolone

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Hulin MW, Lawrence MN, Amato RJ, Weed PF, Winsauer PJ. Comparison of dehydroepiandrosterone (DHEA) and pregnanolone with existing pharmacotherapies for alcohol abuse on ethanol- and food-maintained responding in male rats. Alcohol. 2015 Mar;49(2):127-38. doi: 10.1016/j.alcohol.2014.07.024. Epub 2015 Jan 6. PubMed PMID: 25620274; PubMed Central PMCID: PMC4514518.
2: Eppolito AK, Kodeih HR, Gerak LR. Using drug combinations to assess potential contributions of non-GABAA receptors in the discriminative stimulus effects of the neuroactive steroid pregnanolone in rats. Physiol Behav. 2014 Oct;137:33-41. doi: 10.1016/j.physbeh.2014.07.003. Epub 2014 Jul 26. PubMed PMID: 25072672; PubMed Central PMCID: PMC4184987.
3: Horishita T, Yanagihara N, Ueno S, Sudo Y, Uezono Y, Okura D, Minami T, Kawasaki T, Sata T. Neurosteroids allopregnanolone sulfate and pregnanolone sulfate have diverse effect on the α subunit of the neuronal voltage-gated sodium channels Nav1.2, Nav1.6, Nav1.7, and Nav1.8 expressed in xenopus oocytes. Anesthesiology. 2014 Sep;121(3):620-31. doi: 10.1097/ALN.0000000000000296. PubMed PMID: 24809977.
4: Holubova K, Nekovarova T, Pistovcakova J, Sulcova A, Stuchlík A, Vales K. Pregnanolone Glutamate, a Novel Use-Dependent NMDA Receptor Inhibitor, Exerts Antidepressant-Like Properties in Animal Models. Front Behav Neurosci. 2014 Apr 16;8:130. doi: 10.3389/fnbeh.2014.00130. eCollection 2014. PubMed PMID: 24795582; PubMed Central PMCID: PMC3997017.
5: Kleteckova L, Tsenov G, Kubova H, Stuchlik A, Vales K. Neuroprotective effect of the 3α5β-pregnanolone glutamate treatment in the model of focal cerebral ischemia in immature rats. Neurosci Lett. 2014 Apr 3;564:11-5. doi: 10.1016/j.neulet.2014.01.057. Epub 2014 Feb 7. PubMed PMID: 24513236.
6: Jin W, Jarvis M, Star-Weinstock M, Altemus M. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma. Anal Bioanal Chem. 2013 Oct 12. [Epub ahead of print] PubMed PMID: 24121434; PubMed Central PMCID: PMC3984615.
7: Gerak LR, France CP. Discriminative stimulus effects of pregnanolone in rhesus monkeys. Psychopharmacology (Berl). 2014 Jan;231(1):181-90. doi: 10.1007/s00213-013-3218-2. Epub 2013 Aug 15. PubMed PMID: 23949204; PubMed Central PMCID: PMC3882199.
8: Slavíková B, Bujons J, Matyáš L, Vidal M, Babot Z, Krištofíková Z, Suñol C, Kasal A. Allopregnanolone and pregnanolone analogues modified in the C ring: synthesis and activity. J Med Chem. 2013 Mar 28;56(6):2323-36. doi: 10.1021/jm3016365. Epub 2013 Mar 7. PubMed PMID: 23421641.
9: Zanettini C, Yoon SS, France CP, Gerak LR. Acute tolerance to chlordiazepoxide qualitatively changes the interaction between flumazenil and pregnanolone and not the interaction between flumazenil and midazolam in rhesus monkeys discriminating midazolam. Eur J Pharmacol. 2013 Jan 30;700(1-3):159-64. doi: 10.1016/j.ejphar.2012.12.028. Epub 2013 Jan 7. PubMed PMID: 23305839; PubMed Central PMCID: PMC3578055.
10: Vales K, Rambousek L, Holubova K, Svoboda J, Bubenikova-Valesova V, Chodounska H, Vyklicky L, Stuchlik A. 3α5β-Pregnanolone glutamate, a use-dependent NMDA antagonist, reversed spatial learning deficit in an animal model of schizophrenia. Behav Brain Res. 2012 Nov 1;235(1):82-8. doi: 10.1016/j.bbr.2012.07.020. Epub 2012 Jul 20. PubMed PMID: 22820236.
11: Eppolito AK, Bai X, Gerak LR. Discriminative stimulus effects of pregnanolone in rats: role of training dose in determining mechanism of action. Psychopharmacology (Berl). 2012 Sep;223(2):139-47. doi: 10.1007/s00213-012-2701-5. Epub 2012 Apr 18. PubMed PMID: 22526532; PubMed Central PMCID: PMC3490492.
12: Gerak LR, France CP. Quantitative analyses of antagonism: combinations of midazolam and either flunitrazepam or pregnanolone in rhesus monkeys discriminating midazolam. J Pharmacol Exp Ther. 2012 Mar;340(3):742-9. doi: 10.1124/jpet.111.188250. Epub 2011 Dec 15. PubMed PMID: 22173893; PubMed Central PMCID: PMC3286322.
13: Amato RJ, Moerschbaecher JM, Winsauer PJ. Effects of pregnanolone and flunitrazepam on the retention of response sequences in rats. Pharmacol Biochem Behav. 2011 Sep;99(3):391-8. doi: 10.1016/j.pbb.2011.05.023. Epub 2011 May 27. PubMed PMID: 21640749; PubMed Central PMCID: PMC3298444.
14: Fischer BD, Rowlett JK. Anticonflict and reinforcing effects of triazolam + pregnanolone combinations in rhesus monkeys. J Pharmacol Exp Ther. 2011 Jun;337(3):805-11. doi: 10.1124/jpet.111.180422. Epub 2011 Mar 16. PubMed PMID: 21411495; PubMed Central PMCID: PMC3101007.
15: Rambousek L, Bubenikova-Valesova V, Kacer P, Syslova K, Kenney J, Holubova K, Najmanova V, Zach P, Svoboda J, Stuchlik A, Chodounska H, Kapras V, Adamusova E, Borovska J, Vyklicky L, Vales K. Cellular and behavioural effects of a new steroidal inhibitor of the N-methyl-d-aspartate receptor 3α5β-pregnanolone glutamate. Neuropharmacology. 2011 Jul-Aug;61(1-2):61-8. doi: 10.1016/j.neuropharm.2011.02.018. Epub 2011 Feb 24. PubMed PMID: 21354187.
16: Bai X, Gerak LR. Comparing the discriminative stimuli produced by either the neuroactive steroid pregnanolone or the benzodiazepine midazolam in rats. Psychopharmacology (Berl). 2011 Mar;214(2):427-35. doi: 10.1007/s00213-010-2047-9. Epub 2010 Oct 23. PubMed PMID: 20972551; PubMed Central PMCID: PMC3030657.
17: Eppolito AK, Gerak LR. Tolerance to the rate-increasing and not rate-decreasing effects of pregnanolone in rats. Behav Pharmacol. 2010 Dec;21(8):736-44. doi: 10.1097/FBP.0b013e32833fa79d. PubMed PMID: 20859199; PubMed Central PMCID: PMC3030679.
18: Kussius CL, Kaur N, Popescu GK. Pregnanolone sulfate promotes desensitization of activated NMDA receptors. J Neurosci. 2009 May 27;29(21):6819-27. doi: 10.1523/JNEUROSCI.0281-09.2009. PubMed PMID: 19474309; PubMed Central PMCID: PMC3150747.
19: Gurkovskaya OV, Winsauer PJ. Discriminative stimulus effects of ethanol, pregnanolone, and dehydroepiandrosterone (DHEA) in rats administered ethanol or saline as adolescents. Pharmacol Biochem Behav. 2009 Jul;93(1):82-90. doi: 10.1016/j.pbb.2009.04.012. Epub 2009 Apr 23. PubMed PMID: 19393687; PubMed Central PMCID: PMC2705998.
20: Gurkovskaya OV, Leonard ST, Lewis PB, Winsauer PJ. Effects of pregnanolone and dehydroepiandrosterone on ethanol intake in rats administered ethanol or saline during adolescence. Alcohol Clin Exp Res. 2009 Jul;33(7):1252-64. doi: 10.1111/j.1530-0277.2009.00951.x. Epub 2009 Apr 21. PubMed PMID: 19389187; PubMed Central PMCID: PMC2954628.

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